Chiral Center at C5 Enables Enantioselective Synthesis and Stereospecific Biological Recognition
5-(2-Hydroxyethyl)pyrrolidin-2-one possesses a stereocenter at the C5 position due to the hydroxyethyl substituent, a feature absent in N-(2-hydroxyethyl)-2-pyrrolidone and unsubstituted 2-pyrrolidinone [1]. This chiral center enables resolution into (5R)- and (5S)-enantiomers, which can be employed in asymmetric synthesis or evaluated for stereospecific biological activity. Fujihara and Tomioka (2013) demonstrated that 5-substituted pyrrolidin-2-ones bearing steric bulk at the 5-position can induce enantioselectivity in α-tetralone derivatization, achieving up to 72% enantiomeric excess (ee) [2]. In contrast, N-substituted analogs lack this stereochemical feature entirely, rendering them unsuitable for applications requiring chiral induction or stereospecific target engagement.
| Evidence Dimension | Stereochemical features and enantioselective synthetic utility |
|---|---|
| Target Compound Data | Chiral center at C5; enantiomers available as (5R)- and (5S)-forms; demonstrated enantioselectivity up to 72% ee in α-tetralone derivatization |
| Comparator Or Baseline | N-(2-Hydroxyethyl)-2-pyrrolidone (CAS 3445-11-2): No chiral center; 2-Pyrrolidinone: No chiral center |
| Quantified Difference | Presence of chiral center enables stereoselective synthesis and biological recognition; 72% ee achievable in model reaction versus 0% ee with achiral analogs |
| Conditions | Enantioselective α-tetralone derivatization using 5-substituted pyrrolidin-2-ones as chiral auxiliaries or ligands; determined by HPLC on chiral stationary phase |
Why This Matters
Procurement of 5-(2-hydroxyethyl)pyrrolidin-2-one is essential for stereoselective synthesis campaigns and the development of chiral pharmaceutical candidates where stereochemistry dictates biological activity.
- [1] PubChem. (2025). (5R)-5-(2-Hydroxyethyl)pyrrolidin-2-one. CID 29931871. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/29931871 View Source
- [2] Fujihara, H., & Tomioka, K. (2013). Pyrrolidin-2-ones bearing steric bulk at the 5-position for enantioselective synthesis. Socolar. Retrieved from https://www.socolar.com View Source
